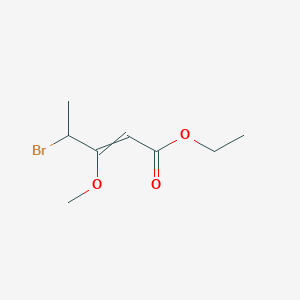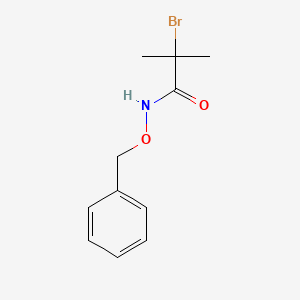![molecular formula C11H17NO3 B8573509 [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8573509.png)
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol is an organic compound with a complex structure that includes both amino and hydroxymethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol typically involves multiple steps, starting with the preparation of the benzene ring substituted with hydroxymethyl groupsCommon reagents used in these reactions include alkyl halides and amines under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxymethyl sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction of the amino group can produce primary amines .
Applications De Recherche Scientifique
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties
Mécanisme D'action
The mechanism by which [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol exerts its effects involves interactions with various molecular targets. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biochemical pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
1-(3-Aminopropyl)imidazole: Shares the amino-propyl group but has an imidazole ring instead of a benzene ring.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Contains similar amino and hydroxyl groups but differs in the overall structure and functional groups.
Uniqueness: [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol is unique due to its specific combination of functional groups and the resulting chemical properties.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C11H17NO3/c12-2-1-3-15-11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,1-3,7-8,12H2 |
Clé InChI |
SWECNSWVZPFOAW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CO)OCCCN)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-2-(4-methoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8573438.png)
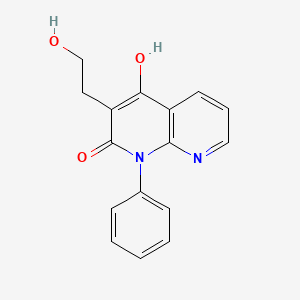
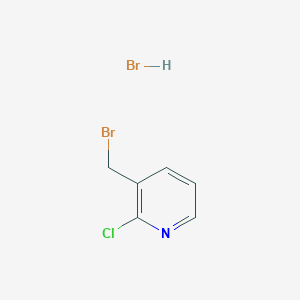

![6-cyclohexyl-4,7-dihydro-2-phenyl-5H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B8573457.png)
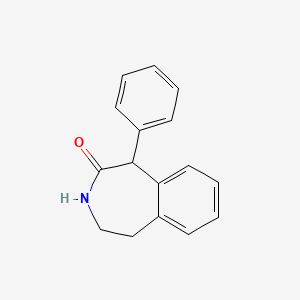
![Benzonitrile, 4-[bis(phenylmethyl)amino]-](/img/structure/B8573480.png)


![4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8573505.png)


